molecular formula C14H12Cl2O4S4 B14495397 Benzenesulfonyl chloride, 2,2'-dithiobis[5-methyl- CAS No. 63468-81-5

Benzenesulfonyl chloride, 2,2'-dithiobis[5-methyl-

Cat. No.: B14495397
CAS No.: 63468-81-5
M. Wt: 443.4 g/mol
InChI Key: XLNCQXHULZXMHR-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of benzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form sulfonamides.

    Alcohols: Reacts with alcohols to form sulfonate esters.

    Water: Reacts with water under mild conditions to form benzenesulfonic acid.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis with water.

Scientific Research Applications

Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride involves its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides and sulfonate esters through substitution reactions .

Comparison with Similar Compounds

Benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

Benzenesulfonyl chloride is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

CAS No.

63468-81-5

Molecular Formula

C14H12Cl2O4S4

Molecular Weight

443.4 g/mol

IUPAC Name

2-[(2-chlorosulfonyl-4-methylphenyl)disulfanyl]-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C14H12Cl2O4S4/c1-9-3-5-11(13(7-9)23(15,17)18)21-22-12-6-4-10(2)8-14(12)24(16,19)20/h3-8H,1-2H3

InChI Key

XLNCQXHULZXMHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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